Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
Description
Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its nitro and ester functional groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 1-nitro-9,10-dioxoanthracene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c1-23-16(20)11-7-6-10-12(13(11)17(21)22)15(19)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJKUUMZIGTZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the nitration of anthraquinone derivatives followed by esterification. One common method includes the nitration of 9,10-anthraquinone with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitroanthraquinone is then esterified using methanol and a suitable catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate.
Substitution: Various substituted anthraquinone derivatives.
Ester Hydrolysis: 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and methanol.
Scientific Research Applications
Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives. It is also employed in studies involving electron transfer and redox reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- Methyl 3-methoxy-1-methyl-9,10-dioxo-8-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate
- Methyl 8-hydroxy-4,7-dimethoxy-1-methyl-9,10-dioxo-3-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate
Comparison: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. In contrast, other similar compounds may have different substituents, such as methoxy or hydroxy groups, which influence their chemical behavior and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
